molecular formula C14H13ClN2O B8277344 2-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-ol

2-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B8277344
M. Wt: 260.72 g/mol
InChI Key: WNHQUUFIKQNYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(3-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H13ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h3-5,8H,1-2,6-7H2,(H,16,17,18)

InChI Key

WNHQUUFIKQNYAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chlorobenzimidamide (5 g, 32.34 mmol) in ethanol (90 mL) was treated with ethyl-2-cyclohexaneonecarboxylate (6.3 g, 40.43 mmol) and sodium methoxide (2.1 g, 38.81 mmol). The reaction mixture was heated at 85° C. for 18 h. After this time, the reaction mixture was cooled and concentrated to a volume of approximately 50 mL. Then, 2.0 M HCl (68 mL) was added slowly. The resulting precipitate was filtered, washed with water and ether, and the residue was dried on a high vacuum overnight to afford the title compound (2.2 g, crude) as a light yellow solid. MW=260.72. 1H NMR (DMSO-d6, 300 MHz) δ 12.64 (s, 1H), 8.16-8.10 (m, 1H), 8.08-7.99 (m, 1H), 7.66-7.57 (m, 1H), 7.54 (t, J=7.9 Hz, 1H), 2.66-2.55 (m, 2H), 2.44-2.33 (m, 2H), 1.84-1.61 (m, 4H); APCI MS m/z 261 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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